5-Methyl-decahydroquinoline
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Overview
Description
5-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines. These compounds are characterized by a quinoline ring system that has been fully hydrogenated, resulting in a saturated bicyclic structure. The addition of a methyl group at the 5th position further distinguishes this compound. Decahydroquinolines are known for their diverse biological activities and are found in various natural products, including alkaloids from poison frogs and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 5-methylquinoline over a platinum catalyst can yield this compound . Another method involves the reduction of 5-methyl-2,3,4,5-tetrahydroquinoline using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-decahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors, which are involved in neurotransmission. This inhibition can lead to various pharmacological effects, including analgesic and anti-inflammatory properties . The compound’s interaction with these receptors is mediated through binding to specific sites on the receptor, leading to conformational changes that inhibit receptor function .
Comparison with Similar Compounds
Decahydroquinoline: The parent compound without the methyl group.
2-Methyl-decahydroquinoline: A similar compound with the methyl group at the 2nd position.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline
Uniqueness: 5-Methyl-decahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position enhances its stability and alters its interaction with biological targets compared to other decahydroquinoline derivatives .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
5-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C10H19N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h8-11H,2-7H2,1H3 |
InChI Key |
KRJIMLKBVJCHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1CCCN2 |
Origin of Product |
United States |
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